2-Aminobenzamide, also known as anthranilamide or 2-carbamoylaniline, belongs to the class of organic compounds known as anthranilamides. These are aromatic compound containing a benzene carboxamide moiety that carries an amine group at the 2-position of the benzene ring. 2-Aminobenzamide exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2-aminobenzamide is primarily located in the cytoplasm.
2-Aminobenzamide
CAS No.: 88-68-6
Cat. No.: VC21093307
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88-68-6 |
---|---|
Molecular Formula | C7H8N2O |
Molecular Weight | 136.15 g/mol |
IUPAC Name | 2-aminobenzamide |
Standard InChI | InChI=1S/C7H8N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10) |
Standard InChI Key | PXBFMLJZNCDSMP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)N)N |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)N)N |
Boiling Point | 300.0 °C 300 °C |
Colorform | LEAFLETS FROM CHLOROFORM OR WATER |
Melting Point | 110 °C (decomposes) 109-111.5°C |
Introduction
Chemical Structure and Properties
2-Aminobenzamide is an aromatic compound classified as an anthranilamide. It consists of a benzene ring with an amine group at the 2-position and a carboxamide group at an adjacent position, creating a unique structural arrangement that contributes to its chemical reactivity and biological properties.
Basic Chemical Information
The fundamental chemical properties of 2-aminobenzamide are essential for understanding its behavior in chemical reactions and biological systems.
Property | Value |
---|---|
Chemical Formula | C7H8N2O |
IUPAC Name | 2-aminobenzamide |
CAS Number | 88-68-6 |
Average Molecular Weight | 136.1512 |
Monoisotopic Molecular Weight | 136.063662888 |
InChI Identifier | InChI=1S/C7H8N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10) |
InChI Key | PXBFMLJZNCDSMP-UHFFFAOYSA-N |
Isomeric SMILES | NC(=O)C1=CC=CC=C1N |
The compound features a benzene ring with an amino group (-NH2) and a carboxamide group (-CONH2) in adjacent positions, creating a structure that can engage in various intramolecular and intermolecular interactions .
Tautomeric Forms
2-Aminobenzamide can exist in two major tautomeric forms: keto-amine and hydroxy-enamine. The keto-amine form predominates in the solid state, as confirmed by crystallographic studies . This tautomerism plays a crucial role in the compound's biological activity and chemical reactivity.
The presence of adjacent amine and amide groups allows for the formation of intramolecular hydrogen bonds, creating a six-membered ring structure that contributes to the compound's stability and influences its pharmacophoric properties .
Classification and Chemical Taxonomy
Understanding the chemical classification of 2-aminobenzamide helps position it within the broader context of organic chemistry and medicinal compounds.
Hierarchical Classification
2-Aminobenzamide belongs to a specific class of organic compounds with a defined hierarchical classification:
Classification Level | Category |
---|---|
Kingdom | Organic compounds |
Super Class | Benzenoids |
Class | Benzene and substituted derivatives |
Sub Class | Benzoic acids and derivatives |
Direct Parent | Anthranilamides |
This classification reflects the compound's structural features and chemical relationships to other similar compounds .
Synthesis Methods
The synthesis of 2-aminobenzamide can be achieved through various methods, with isatoic anhydride (ISA) serving as a common starting material. Research has established both conventional and microwave-assisted methodologies for the preparation of 2-aminobenzamide and its derivatives.
Conventional Method
The conventional synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with appropriate amine derivatives in a suitable solvent, typically dimethylformamide (DMF). This approach yields the desired compounds in good to excellent yields (typically 70-80%) .
The reaction proceeds through nucleophilic attack by the amine on the electrophilic carbonyl group of isatoic anhydride, followed by ring opening and elimination of carbon dioxide .
Microwave-Assisted Synthesis
A more time-efficient alternative is the microwave-assisted synthesis, which involves exposing a mixture of isatoic anhydride and amine derivatives to microwave irradiation (140-420 W) for approximately 4-10 minutes. While this method is faster, it generally results in slightly lower yields (65-70%) compared to the conventional approach .
The microwave method offers advantages in terms of reaction time and environmental considerations, though the conventional method appears to provide better yields, possibly due to the thermosensitivity of the compounds .
Biological Activities
One of the most significant aspects of 2-aminobenzamide and its derivatives is their biological activity, particularly their antimicrobial properties.
Antimicrobial Properties
Research has demonstrated that various 2-aminobenzamide derivatives exhibit activity against both bacterial and fungal strains. Selected compounds have been tested against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and fungi (Saccharomyces cerevisiae, Aspergillus fumigatus, Candida albicans) .
Structure-Activity Relationships
Studies have identified specific structural features that contribute to the antimicrobial activity of 2-aminobenzamide derivatives. The following table summarizes some key findings regarding structure-activity relationships:
Compound | Modification | Activity Observation |
---|---|---|
Compound 5 | Not specified in search results | Most active compound, with excellent antifungal activity against Aspergillus fumigatus (exceeding standard Clotrimazole) and good antibacterial activity against all tested strains |
Other derivatives | Various substituents | Moderate to good activity against one or more bacterial and/or fungal strains |
The research suggests that the specific substitution patterns on the 2-aminobenzamide scaffold significantly influence the antimicrobial spectrum and potency .
Pharmacophore Identification
Understanding the pharmacophoric features of 2-aminobenzamide derivatives provides valuable insights into their mechanism of action and potential for further development.
Antimicrobial Pharmacophore Sites
Research has identified specific pharmacophore sites in 2-aminobenzamide derivatives that are responsible for their antimicrobial activities. These include dipolar sites with specific charge distributions that influence the compounds' interactions with biological targets .
For antibacterial activity, compounds possessing (Xδ−–Yδ−) pharmacophore sites (designated as II and III in the research) appear to be important. The difference in charges between two heteroatoms of the same dipolar pharmacophoric site may facilitate the inhibition of bacteria more than viruses and fungi .
Impact of Tautomerism on Activity
The tautomeric forms of 2-aminobenzamide derivatives generate at least four tautomeric variations and apparently two closed pharmacophore sites through the formation of six-membered intramolecular rings assisted by hydrogen bonding. These structural features influence both antibacterial (C=Oδ−–δ+HN) and antifungal activity (C-OHδ+–δ−N=C) .
This relationship between tautomeric forms and antimicrobial activity provides a rational basis for the design of more potent derivatives with enhanced selectivity .
Research Applications and Future Directions
2-Aminobenzamide serves as an important building block for the synthesis of various heterocyclic compounds with significant biological activities.
Heterocyclic Synthesis
Research indicates that isatoic anhydride, a precursor to 2-aminobenzamide, is utilized in the synthesis of various heterocyclic compounds including quinazolinones, quinazolones, benzimidazolones, phthalimides, pyrroloquinazolones, and quinazolinediones. Many of these heterocycles exhibit diverse biological activities including antihypertensive, antimicrobial, antihyperlipidemic, antioxidant, anti-inflammatory, anticonvulsant, and anticancer properties .
The role of 2-aminobenzamide in these synthetic pathways highlights its significance in medicinal chemistry and drug discovery .
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